3-Methoxycarbonyl-4-fluorophenylisothiocyanate
Overview
Description
3-Methoxycarbonyl-4-fluorophenylisothiocyanate is a chemical compound with the molecular formula C9H6FNO2S and a molecular weight of 211.22 g/mol. This compound is characterized by the presence of a methoxycarbonyl group, a fluorine atom, and an isothiocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycarbonyl-4-fluorophenylisothiocyanate typically involves the reaction of 4-fluorobenzaldehyde with chloroformates in the presence of a base to form the methoxycarbonyl derivative. This intermediate is then treated with thiocyanate ions to introduce the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycarbonyl-4-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenyl derivatives.
Substitution: The isothiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted isothiocyanates or other functional groups.
Scientific Research Applications
3-Methoxycarbonyl-4-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methoxycarbonyl-4-fluorophenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of thiourea derivatives. These derivatives can modulate biological processes by interacting with enzymes and receptors.
Comparison with Similar Compounds
3-Methoxycarbonyl-4-fluorophenylisothiocyanate is unique due to its specific combination of functional groups. Similar compounds include:
4-Methoxycarbonylphenylisothiocyanate: Lacks the fluorine atom.
3-Fluorophenylisothiocyanate: Lacks the methoxycarbonyl group.
3-Methoxycarbonyl-4-nitrophenylisothiocyanate: Contains a nitro group instead of a fluorine atom.
Properties
IUPAC Name |
methyl 2-fluoro-5-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBHFNUPHYHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653439 | |
Record name | Methyl 2-fluoro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-51-4 | |
Record name | Methyl 2-fluoro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.